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molecular formula C9H18N2O B8310261 2,5-Diethyl-2,5-dimethylimidazolidin-4-one

2,5-Diethyl-2,5-dimethylimidazolidin-4-one

Cat. No. B8310261
M. Wt: 170.25 g/mol
InChI Key: XDFSLMSBCYMGDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06271340B1

Procedure details

A 5 liter 4-necked round-bottomed flask equipped with a mechanical stirrer and thermocouple thermometer was charged with 250 ml water and 43.3 g (0.232 mol) of 2,5-diethyl-2,5-dimethylimidazolidin-4-thione. In order to make the thione dissolve, 1.8 g NaOH was added. The solution was cooled to 0-2° C. with a dry ice-acetone bath. The flask was fitted with two additional funels. Simultaneously, a solution of 16.7 g NaOH in 100 ml water (total of 18.5 g or 0.464 mol of NaOH used) was added through one of the funnels and 105 ml (0.928 mol) of 30% H2O2 was added through the other funnel. The reaction mixture was stirred rapidly and required extensive cooling during the addition. The 5 liter flask was used to provide a large surface area for efficient cooling of the exothermic reaction. The heat of reaction was 269.2 Kcal/mol; 124. The addition was completed in 2 hours; the mixture was stirred an additional half hour. At the end of this time, TLC indicated that no thione remained. Then, 27.9 g of NaHSO3, (0.172 mol) was added to quench excess peroxide; this reaction is also somewhat exothermic (temperature increases from 26 to 43° C.). The reaction mixture was transferred to a 2 liter round-bottomed flask and the solvent removed with a rotary evaporator (aspirator pressure) to give a white residue. The residue was extracted with 850 ml of boiling ethanol. Then, 50 ml of toluene was added to the solution and 130 ml of water/ethanol/toluene azeotrope distilled to remove any remaining water. The solution was cooled and filtered to remove a small amount (˜1 g) of Na2SO4 and then the ethanol was removed on the rotary evaporator to give a syrup that crystallized on cooling to room temperature. The yield was 37.5 g (95%) mp 58-64° C. IR (nujol) 1705, 1659 cm-1. 1H NMR (CDCl3+D2O) ppm (combination of equal amounts of 2 sets of cis-trans pairs) 0.95-0.98 (m, 12H, CH3 on 4 ethyls), 1.27, 1.31, 1.34, 1.38 (4 s, total 12H, 4 CH3), 1.50-1.70 (m, 8H, CH2 on 4 ethyls). The singlets at 1.34 and 1.38 collapse to a singlet in D2O but now integrate 6H.
[Compound]
Name
thione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.8 g
Type
reactant
Reaction Step Two
Name
Quantity
16.7 g
Type
reactant
Reaction Step Three
Name
Quantity
105 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
[Compound]
Name
thione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
27.9 g
Type
reactant
Reaction Step Five
Quantity
43.3 g
Type
reactant
Reaction Step Six
Name
Quantity
250 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1([CH3:12])[NH:7][C:6](=S)[C:5]([CH2:10][CH3:11])([CH3:9])[NH:4]1)[CH3:2].[OH-].[Na+].OO.[OH:17]S([O-])=O.[Na+]>O>[CH2:1]([C:3]1([CH3:12])[NH:7][C:6](=[O:17])[C:5]([CH2:10][CH3:11])([CH3:9])[NH:4]1)[CH3:2] |f:1.2,4.5|

Inputs

Step One
Name
thione
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1.8 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
16.7 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
105 mL
Type
reactant
Smiles
OO
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Four
Name
thione
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
27.9 g
Type
reactant
Smiles
OS(=O)[O-].[Na+]
Step Six
Name
Quantity
43.3 g
Type
reactant
Smiles
C(C)C1(NC(C(N1)=S)(C)CC)C
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
1 (± 1) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred rapidly
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 5 liter 4-necked round-bottomed flask equipped with a mechanical stirrer
DISSOLUTION
Type
DISSOLUTION
Details
dissolve
CUSTOM
Type
CUSTOM
Details
The flask was fitted with two additional funels
ADDITION
Type
ADDITION
Details
was added through the other funnel
TEMPERATURE
Type
TEMPERATURE
Details
required extensive cooling during the addition
CUSTOM
Type
CUSTOM
Details
to provide a large surface area
TEMPERATURE
Type
TEMPERATURE
Details
for efficient cooling of the exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
The heat of reaction
ADDITION
Type
ADDITION
Details
The addition
STIRRING
Type
STIRRING
Details
the mixture was stirred an additional half hour
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
to quench excess peroxide
TEMPERATURE
Type
TEMPERATURE
Details
(temperature increases from 26 to 43° C.)
CUSTOM
Type
CUSTOM
Details
The reaction mixture was transferred to a 2 liter round-bottomed flask
CUSTOM
Type
CUSTOM
Details
the solvent removed with a rotary evaporator (aspirator pressure)
CUSTOM
Type
CUSTOM
Details
to give a white residue
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with 850 ml of boiling ethanol
ADDITION
Type
ADDITION
Details
Then, 50 ml of toluene was added to the solution and 130 ml of water/ethanol/toluene
DISTILLATION
Type
DISTILLATION
Details
azeotrope distilled
CUSTOM
Type
CUSTOM
Details
to remove any remaining water
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove a small amount (˜1 g) of Na2SO4
CUSTOM
Type
CUSTOM
Details
the ethanol was removed on the rotary evaporator
CUSTOM
Type
CUSTOM
Details
to give a syrup that
CUSTOM
Type
CUSTOM
Details
crystallized
TEMPERATURE
Type
TEMPERATURE
Details
on cooling to room temperature

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)C1(NC(C(N1)=O)(C)CC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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